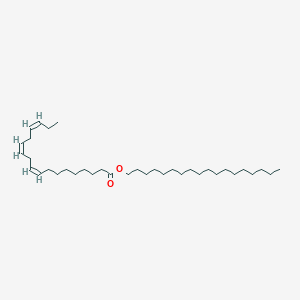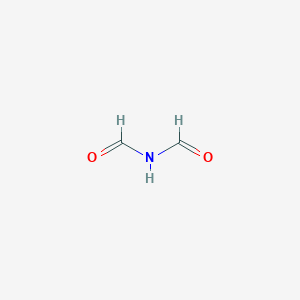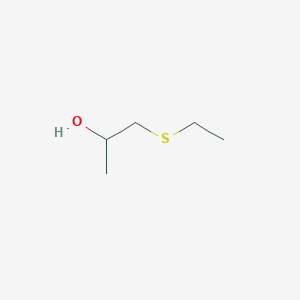
Potassium n-propoxide
説明
Potassium n-propoxide, also known as potassium propoxide or propan-1-ol, potassium salt, is an inorganic compound with the molecular formula C3H7KO . It has a molecular weight of 98.18540 .
Synthesis Analysis
Potassium n-propoxide can be synthesized from the hydrolysis of zirconium n-propoxide (Zr(OC3H7)4) and orthophosphoric acid in the presence of CTAB . The acid ethanol extracted sample shows a higher specific surface area (326 m2 g−1) and pore volume (0.234 cm3 g−1) .Molecular Structure Analysis
The molecular structure of Potassium n-propoxide consists of three carbon atoms, seven hydrogen atoms, one potassium atom, and one oxygen atom . The exact mass is 98.01340 .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions of Potassium n-propoxide, it’s known that potassium reacts with oxygen in the air to form superoxides .Physical And Chemical Properties Analysis
Potassium n-propoxide has a molecular weight of 98.18540 . The exact physical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Agricultural Applications : Research on potassium in agriculture emphasizes its critical role in plant growth and nutrition. Potassium is essential for various physiological processes in plants, including the development of cotton bolls and wheat yield. For instance, Ahmad et al. (2019) demonstrated that the combined application of nitrogen, phosphorus, and potassium significantly enhances morpho-physiological activities in cotton, such as boll length and weight, protein and sugar content, and enzymatic activity. Wu Ji-et (2009) highlighted the effects of different nitrogen and potassium levels on wheat yield and the uptake and utilization of these nutrients, pointing to the importance of a balanced application for optimal crop production.
Chemical Synthesis and Polymerization : Potassium compounds are pivotal in chemical synthesis and polymerization processes. Grobelny et al. (2016) explored the influence of potassium t-butoxide in the polymerization of propylene oxide, indicating the role of potassium in modifying polymer properties such as unsaturation and molar mass.
Energy Storage Technologies : In the field of energy storage, potassium-based rechargeable batteries, such as potassium-oxygen (K-O2) batteries, are gaining attention due to their high energy density and low cost. Park et al. (2020) reviewed the scientific aspects of K-O2 batteries, discussing the current challenges and prospects in this area.
Nutrient Interactions and Crop Management : The interaction between potassium and other nutrients, such as nitrogen, is a vital area of study for crop management. Zhang et al. (2010) provided insights into potassium nutrition of crops under various nitrogen regimes, highlighting how different forms and application rates of nitrogen influence potassium fixation, release, and uptake in plants.
Other Scientific Applications : Potassium compounds also find applications in diverse fields such as dental health, where Reis et al. (2011) assessed the use of a desensitizer containing potassium nitrate for tooth sensitivity during bleaching. Similarly, studies on the synthesis of potassium niobate from metal alkoxides by Amini and Sacks (1991) showcase the versatility of potassium in material science.
将来の方向性
While specific future directions for Potassium n-propoxide are not available, research in the field of potassium homeostasis, including strengths, limitations, and research needs, is ongoing . This includes the study of the state of the science for deriving the Dietary Reference Intakes (DRIs) for potassium and sodium .
特性
IUPAC Name |
potassium;propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.K/c1-2-3-4;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMDDKZURRKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16872-93-8 | |
| Record name | 1-Propanol, potassium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















